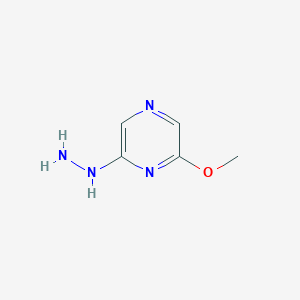

2-Hydrazinyl-6-methoxypyrazine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(6-methoxypyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-5-3-7-2-4(8-5)9-6/h2-3H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPGXLWZGXIZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594974 | |

| Record name | 2-Hydrazinyl-6-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954227-93-1 | |

| Record name | 2-Hydrazinyl-6-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydrazinyl 6 Methoxypyrazine and Its Precursors

Established Synthetic Pathways to 2-Hydrazinyl-6-methoxypyrazine

Nucleophilic Substitution Reactions in Pyrazine (B50134) Systems

Pyrazine, an electron-deficient heteroaromatic compound, is amenable to nucleophilic substitution reactions, which serve as a foundational method for its functionalization. acs.orgthieme-connect.de The introduction of substituents onto the pyrazine ring can be achieved through the displacement of a leaving group, typically a halogen, by a nucleophile. acs.org This reactivity is a cornerstone for the synthesis of precursors to this compound.

The general mechanism for nucleophilic aromatic substitution involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming an intermediate which then expels the leaving group to yield the substituted product. acs.org In the context of pyrazine chemistry, the presence of the two nitrogen atoms in the ring enhances its electrophilic character, facilitating these substitution reactions.

Hydrazination Strategies on Halogenated Methoxypyrazines

A primary and direct method for the synthesis of this compound involves the hydrazination of a halogenated methoxypyrazine precursor. This reaction is a specific example of nucleophilic aromatic substitution where hydrazine (B178648) acts as the nucleophile.

A common precursor for this synthesis is 2-chloro-6-methoxypyrazine. The reaction with hydrazine hydrate, typically under reflux conditions, results in the displacement of the chlorine atom by the hydrazinyl group. prepchem.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC).

| Precursor | Reagent | Conditions | Product |

| 2-Chloro-6-methoxypyrazine | Hydrazine hydrate | Reflux | This compound |

| 2-Bromo-6-methoxypyrazine | Hydrazine hydrate | Reflux | This compound |

| This table illustrates the common reactants and conditions for the hydrazination of halogenated methoxypyrazines. |

The choice of halogen on the pyrazine ring can influence the reaction conditions, with iodo- and bromo-substituted pyrazines generally being more reactive than their chloro- counterparts. chemrxiv.org

Novel Protocols and Advanced Synthetic Techniques

Recent advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for the functionalization of pyrazine rings, which can be applied to the synthesis of this compound and its derivatives.

Multi-Component Reactions for Pyrazine Functionalization

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a complex product, offering high atom economy and efficiency. nih.govrsc.org While direct synthesis of this compound via an MCR is not prominently documented, MCRs are increasingly used to create diverse libraries of functionalized pyrazines. nih.govresearchgate.net For instance, the Passerini and Ugi reactions are powerful MCRs used for synthesizing complex molecules and could be adapted for creating precursors to substituted pyrazines. nih.gov A notable example is the synthesis of pyrazine-2-carboxylic acid derivatives using the Passerini multicomponent reaction, which involves an isocyanide, an aldehyde, and a carboxylic acid. nih.gov

Chemo- and Regioselective Synthesis Approaches

Achieving chemo- and regioselectivity is crucial when dealing with multifunctional molecules. In the synthesis of substituted pyrazines, controlling where a functional group is introduced on the ring is a significant challenge. Advanced synthetic methods, including biocatalytic approaches, have been developed to address this. d-nb.inforesearchgate.net For example, transaminases have been used for the regioselective amination of α-diketones, which can then dimerize to form non-symmetric pyrazines. d-nb.infosemanticscholar.org

Furthermore, tandem reactions, such as post-Ugi cyclization followed by gold(I)-catalyzed annulation, have been employed to synthesize functionalized pyrrolo[1,2-a]pyrazine (B1600676) derivatives with high regioselectivity. acs.org These advanced strategies offer precise control over the molecular architecture of pyrazine-containing compounds.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. msu.edu In the context of pyrazine synthesis, several strategies align with these principles.

The development of one-pot synthesis methods, which reduce the number of reaction steps and purification stages, is a key aspect of green chemistry. researchgate.net The use of environmentally benign solvents and catalysts is also a major focus. For example, manganese-catalyzed dehydrogenative coupling reactions have been developed for the synthesis of substituted pyrazines, generating only water and hydrogen gas as byproducts. acs.org These methods are atom-economical and sustainable. acs.org

Furthermore, biocatalytic methods, such as the use of enzymes like transaminases, offer a green alternative to traditional chemical synthesis. d-nb.inforesearchgate.netsemanticscholar.org These reactions often proceed under mild conditions and with high selectivity, minimizing waste and energy consumption.

| Green Chemistry Principle | Application in Pyrazine Synthesis |

| Waste Prevention | One-pot reactions and atom-economical processes like dehydrogenative coupling minimize byproduct formation. researchgate.netacs.org |

| Catalysis | Use of reusable and non-toxic catalysts, such as manganese complexes or enzymes, instead of stoichiometric reagents. acs.orgresearchgate.net |

| Safer Solvents & Auxiliaries | Employing water or other environmentally benign solvents where possible. researchgate.net |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure, often facilitated by biocatalysts. researchgate.net |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for pyrazine synthesis. semanticscholar.org |

| This table summarizes the application of green chemistry principles in the synthesis of pyrazine derivatives. |

Reaction Chemistry and Derivatization Strategies of 2 Hydrazinyl 6 Methoxypyrazine

Reactivity of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a highly nucleophilic functional group, making it the primary site for many chemical reactions of 2-hydrazinyl-6-methoxypyrazine. Its reactivity allows for the straightforward synthesis of numerous derivatives through condensation, cyclization, acylation, and sulfonylation reactions.

The highly nucleophilic nature of the hydrazinyl group enables it to readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones, which are a class of Schiff bases. This reaction is a cornerstone for the derivatization of this compound.

The general reaction involves the attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N). These reactions are typically carried out in a suitable solvent like ethanol (B145695) and may be heated under reflux to ensure completion. nih.gov

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of Schiff base derivatives. For instance, reaction with aromatic aldehydes can introduce various substituted phenyl rings onto the pyrazine (B50134) scaffold. nih.gov The resulting Schiff bases are often stable, crystalline solids that can be readily purified.

The formation of these hydrazone derivatives is not only a key synthetic transformation but also serves as a foundation for constructing more complex molecular architectures. The imine bond of the Schiff base can undergo further reactions, or the introduced substituents can be chemically modified.

| Aldehyde | Resulting Schiff Base Type | Reference |

| Benzaldehyde | Aromatic Hydrazone | nih.gov |

| p-Methoxybenzaldehyde | Aromatic Hydrazone with Electron-Donating Group | nih.gov |

| 3,4,5-Trimethoxybenzaldehyde | Aromatic Hydrazone with Multiple Electron-Donating Groups | nih.gov |

| p-Chlorobenzaldehyde | Aromatic Hydrazone with Electron-Withdrawing Group | nih.gov |

| 2-Chloro-6-fluorobenzaldehyde | Aromatic Hydrazone with Multiple Electron-Withdrawing Groups | nih.gov |

| 2-Thiophenealdehyde | Heterocyclic Hydrazone | nih.gov |

The hydrazinyl moiety of this compound is a key precursor for the synthesis of various fused heterocyclic systems, most notably triazoles and oxadiazoles. These cyclization reactions typically involve the reaction of the hydrazinyl group with a reagent containing two electrophilic centers, leading to the formation of a new five-membered heterocyclic ring fused to the pyrazine core.

For the synthesis of triazolopyrazines, one common method involves the reaction of a hydrazinylpyrazine with a compound containing a one-carbon unit that can react with both nitrogen atoms of the hydrazinyl group. For example, treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) can lead to the formation of an azido (B1232118) group, which can then undergo intramolecular cyclization to form a triazole ring. Another approach involves the reaction with reagents like carbon disulfide or cyanogen (B1215507) bromide, followed by cyclization. The synthesis of 1,2,3-triazolo[1,5-a]pyrazines can be achieved through the lead tetraacetate oxidation of the hydrazone of pyrazine-2-carbaldehyde. mdpi.com

The formation of oxadiazolopyrazines can be accomplished by reacting the hydrazinylpyrazine with a suitable one-carbon carbonyl source, such as phosgene (B1210022) or its equivalents, or by the cyclization of an intermediate N-acylhydrazide.

The specific reaction conditions and the choice of cyclizing agent determine the type of heterocyclic system formed. These fused heterocycles are of significant interest due to their presence in many biologically active molecules.

The nucleophilic nitrogen atoms of the hydrazinyl group in this compound can be readily acylated and sulfonylated. These reactions involve the treatment of the hydrazinylpyrazine with acylating or sulfonylating agents, respectively, typically in the presence of a base to neutralize the acid byproduct.

Acylation is commonly performed using acyl chlorides or acid anhydrides. The reaction results in the formation of an N-acylhydrazide derivative, where an acyl group (R-C=O) is attached to one of the nitrogen atoms of the hydrazinyl moiety. This transformation is useful for introducing a wide variety of functional groups and for modifying the electronic properties of the molecule. The resulting acylhydrazides can also serve as intermediates for further transformations, such as cyclization reactions to form oxadiazoles.

Sulfonylation is achieved by reacting the hydrazinylpyrazine with a sulfonyl chloride (R-SO2-Cl). This reaction leads to the formation of a sulfonohydrazide, with a sulfonyl group (R-SO2) attached to a nitrogen atom of the hydrazinyl group. Similar to acylation, sulfonylation can be used to introduce diverse substituents and to alter the physicochemical properties of the parent compound.

Both acylation and sulfonylation are robust reactions that can be carried out under relatively mild conditions, making them valuable tools in the derivatization of this compound.

Reactivity of the Methoxypyrazine Core

The methoxypyrazine core of this compound also offers opportunities for chemical modification, although it is generally less reactive than the hydrazinyl moiety. The reactivity of the pyrazine ring and the methoxy (B1213986) group can be exploited to introduce further diversity into the molecular structure.

Pyrazine is an electron-deficient aromatic heterocycle due to the presence of two electron-withdrawing nitrogen atoms. vt.edu This inherent electron deficiency makes electrophilic aromatic substitution (EAS) reactions on the pyrazine ring challenging compared to benzene (B151609) or other electron-rich aromatic systems. vt.edudalalinstitute.com The rate of EAS is generally slow, and forcing conditions may be required.

The methoxy group (-OCH3) on the pyrazine ring is an electron-donating group, which can activate the ring towards electrophilic attack to some extent and influence the regioselectivity of the substitution. However, the activating effect of the methoxy group is often counteracted by the strong deactivating effect of the two ring nitrogen atoms.

Typical EAS reactions like nitration, halogenation, and Friedel-Crafts reactions on the pyrazine ring of this compound are not commonly reported in the literature, likely due to the low reactivity of the ring and the potential for side reactions involving the more reactive hydrazinyl group. If such reactions were to be attempted, protection of the hydrazinyl group would likely be necessary.

The methoxy group on the pyrazine ring can be modified, primarily through ether cleavage reactions. This transformation converts the methoxy group (-OCH3) into a hydroxyl group (-OH), yielding the corresponding hydroxypyrazine derivative.

This demethylation can typically be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). The reaction proceeds via the protonation or coordination of the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond.

The resulting hydroxypyrazine can exist in tautomeric equilibrium with its corresponding pyrazinone form. The hydroxyl group can then serve as a handle for further functionalization, such as O-alkylation or O-acylation, allowing for the introduction of a new set of substituents. Chemo-enzymatic methods, for instance using laccases, could potentially be employed for the derivatization of the hydroxyl group.

| Functional Group | Reaction Type | Reagents | Product Type | Reference |

| Hydrazinyl | Condensation | Aldehydes, Ketones | Schiff Bases (Hydrazones) | nih.gov |

| Hydrazinyl | Cyclization | Carbon Disulfide, Nitrous Acid | Fused Heterocycles (Triazoles, Oxadiazoles) | mdpi.com |

| Hydrazinyl | Acylation | Acyl Chlorides, Acid Anhydrides | N-Acylhydrazides | |

| Hydrazinyl | Sulfonylation | Sulfonyl Chlorides | Sulfonohydrazides | |

| Methoxypyrazine Core | Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Substituted Pyrazines | vt.edu |

| Methoxy Group | Ether Cleavage (Demethylation) | HBr, BBr3 | Hydroxypyrazines |

Reaction Mechanisms and Mechanistic Investigations

The reaction chemistry of this compound is primarily dictated by the nucleophilic character of the hydrazinyl (-NHNH₂) group and its interplay with the electron-deficient pyrazine ring, which is somewhat modulated by the electron-donating methoxy (-OCH₃) group. Mechanistic investigations, often combining experimental kinetics and computational studies, have shed light on the pathways through which this compound undergoes derivatization.

The hydrazinyl moiety is a potent nucleophile, enabling a variety of transformations, most notably condensation reactions with electrophiles and cyclization to form fused heterocyclic systems. The pyrazine ring itself influences the reactivity of the hydrazinyl group; its electron-withdrawing nature can decrease the basicity of the terminal nitrogen atom compared to simple alkyl or aryl hydrazines.

Hydrazone Formation: A Key Condensation Reaction

The reaction of this compound with aldehydes and ketones to form the corresponding hydrazones is a fundamental derivatization strategy. The mechanism of hydrazone synthesis has been investigated in detail, often employing a combination of computational and experimental approaches. rsc.org

The generally accepted mechanism proceeds in two main stages under acidic or basic catalysis:

Nucleophilic Addition: The terminal nitrogen atom of the hydrazinyl group, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. This step is typically reversible.

Dehydration: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the final hydrazone product, which is stabilized by a C=N double bond. This step is usually the rate-determining step of the reaction.

Computational studies using Density Functional Theory (DFT) have indicated that the presence of a catalyst, such as an acid or a base, is crucial. rsc.org Water molecules can also play a catalytic role by facilitating the proton transfer steps required for both the initial addition and the final elimination, thereby lowering the energy barriers of the transition states. rsc.org

Table 1: Proposed Mechanistic Steps for Hydrazone Formation

| Step | Description | Intermediate/Transition State | Key Factors |

| 1 | Nucleophilic attack of the terminal NH₂ on the carbonyl carbon. | Zwitterionic intermediate followed by proton transfer to form a neutral carbinolamine. | Carbonyl electrophilicity, hydrazine (B178648) nucleophilicity. |

| 2 | Protonation of the hydroxyl group in the carbinolamine (acid catalysis). | Oxonium ion intermediate. | pH of the medium. |

| 3 | Elimination of a water molecule. | Formation of a resonance-stabilized carbocation. | Stability of the leaving group (H₂O). |

| 4 | Deprotonation to form the final C=N double bond. | Hydrazone product. | Base present in the medium. |

Experimental kinetic studies on analogous systems have shown that the reaction rate is significantly influenced by the solvent. rsc.org For instance, reactions in protic solvents like ethanol/water mixtures tend to proceed faster than in aprotic solvents like acetonitrile (B52724), underscoring the role of the solvent in stabilizing charged intermediates and facilitating proton transfers. rsc.org

Cyclization Reactions for Fused Heterocycle Synthesis

The hydrazinyl group serves as a versatile handle for the construction of fused heterocyclic rings, leading to derivatives with potentially novel properties. Research on the reactivity of structurally similar 6-methoxypyrazine-2-carboxylic acid hydrazide demonstrates that the hydrazide moiety can be readily cyclized into 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings. clockss.org

A key strategy involves the reaction of the hydrazinyl compound with carbon disulfide in an alkaline medium. This initially forms a hydrazinecarbodithioate salt. Subsequent intramolecular cyclization with the elimination of hydrogen sulfide, or reaction with an alkylating agent followed by cyclization, can lead to different heterocyclic systems. clockss.org

For example, the reaction of a pyrazine hydrazide with carbon disulfide and potassium hydroxide (B78521) in alcohol, followed by heating, can yield a 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol (B1225662) derivative. The proposed mechanism involves the formation of the potassium dithiocarbazinate salt, which then undergoes intramolecular cyclization and dehydration to form the oxadiazole ring. clockss.org

Table 2: Mechanistic Overview of Cyclization Strategies

| Reagent(s) | Intermediate(s) | Final Product Type | Mechanistic Notes |

| Carbon Disulfide, KOH, Ethanol | Potassium hydrazinecarbodithioate | 1,3,4-Oxadiazole | Intramolecular cyclization with elimination of H₂S. clockss.org |

| Carbon Disulfide, KOH, Alkyl Halide (e.g., CH₃I) | Dithioester of hydrazinecarbodithioic acid | 1,3,4-Oxadiazole or 1,2,4-Triazole | The intermediate dithioester can cyclize upon reaction with nucleophiles like amines or hydrazines. clockss.org |

| Ethanolamine (B43304) | - | 1,2,4-Triazole | Reaction of a mono-thioester intermediate with ethanolamine leads to a triazole ring via cyclocondensation. clockss.org |

Oxidative Reactions

Hydrazinyl groups are susceptible to oxidation. The autoxidation of similar compounds, such as 4-hydrazinylquinolin-2(1H)-ones, has been observed to lead to dimerization, forming pyridazino-diquinoline structures. nih.gov A similar oxidative dimerization pathway can be postulated for this compound.

The mechanism likely involves the initial oxidation of the hydrazinyl group to a highly reactive diazene (B1210634) intermediate (R-N=NH). This intermediate can then undergo a [4+2] cycloaddition with another molecule of the diazene (a Diels-Alder-type reaction) or other subsequent radical or concerted pathways to form a stable, dimeric product. The reaction is often facilitated by heating in a high-boiling solvent like pyridine (B92270), which may also act as a base to facilitate the initial oxidation steps. nih.gov Alternatively, oxidation can lead to the formation of the corresponding azo compound (Py-N=N-Py).

Further mechanistic investigations, potentially involving the isolation of intermediates and the use of isotopic labeling, would be necessary to fully elucidate the complex pathways of these oxidative reactions for this compound.

Advanced Spectroscopic and Structural Characterization of 2 Hydrazinyl 6 Methoxypyrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Hydrazinyl-6-methoxypyrazine and its derivatives. researchgate.net It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional arrangement of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental in piecing together the molecular puzzle. For hydrazone derivatives, which can be synthesized from hydrazinyl precursors, the ¹H NMR spectra often reveal duplicate signals for certain protons, such as N-H, N=CH, and methylene (B1212753) (-CH₂-) groups. mdpi.com This duplication is indicative of the presence of conformational isomers in solution. mdpi.com For instance, in related N-acylhydrazones, the chemical shifts for the N-H proton can appear at distinct positions, providing evidence for different spatial arrangements. mdpi.comresearchgate.net

The ¹³C NMR spectra complement the proton data by providing the chemical shifts of each carbon atom in the molecule. Key resonances, such as those for carbonyl (C=O) and azomethine (N=CH) carbons in hydrazone derivatives, appear in characteristic regions of the spectrum, further confirming the molecular backbone. mdpi.com The chemical shifts are highly sensitive to the electronic environment, allowing for the precise mapping of the carbon skeleton. mdpi.commdpi.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons, respectively. These experiments help to definitively assign the signals in complex spectra and build a complete picture of the molecular framework.

| Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-CH₃ | ~2.5 | ~21.5 |

| -CH₂- | Variable (duplicate signals possible) | ~48 |

| N=CH | ~7.9 - 8.5 | ~146 - 149 |

| C=O | - | ~169 |

| N-H | Variable (duplicate signals possible) | - |

Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating the conformational dynamics of molecules in solution. numberanalytics.com For compounds like this compound derivatives, which can exhibit restricted rotation around single bonds (e.g., the N-N bond in hydrazones), DNMR can provide quantitative information about the energy barriers associated with these processes. rsc.org

By recording NMR spectra at various temperatures (Variable-Temperature NMR or VT-NMR), researchers can observe changes in the lineshapes of the signals. numberanalytics.com At low temperatures, where the rate of conformational exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the exchange rate accelerates, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. numberanalytics.com

Lineshape analysis of these temperature-dependent spectra allows for the determination of the rates of exchange and the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational changes. numberanalytics.com For example, studies on hydrazones have utilized ¹³C NMR at very low temperatures (below -150°C) to detect restricted rotation around the N-N bond. rsc.org These studies reveal how the stereochemistry of the molecule, such as the planarity or perpendicularity of the N=C moiety relative to the nitrogen plane, influences the rotational barriers. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. whitman.edu For this compound, with a molecular formula of C₆H₉N₃O, the calculated molecular weight is approximately 139.16 g/mol . nih.gov

Electron ionization (EI) is a common method used in mass spectrometry. The resulting mass spectrum displays a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. whitman.edunist.gov The fragmentation of the molecular ion produces a series of daughter ions, which appear as peaks at lower mass-to-charge (m/z) ratios. whitman.edu The analysis of these fragmentation patterns can help to elucidate the structure of the molecule. whitman.eduresearchgate.net

For heterocyclic compounds containing nitrogen, such as pyrazine (B50134) derivatives, characteristic fragmentation pathways are often observed. libretexts.orgnih.gov For instance, the loss of small, stable molecules like HCN or radicals can lead to prominent fragment ions. In the case of substituted pyrazines, cleavage of the substituent groups is also a common fragmentation route. nist.gov For example, a methoxy-substituted pyrazine might show a fragment corresponding to the loss of a methyl radical (CH₃•) or a methoxy (B1213986) radical (CH₃O•).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉N₃O | nih.gov |

| Molecular Weight | 139.16 g/mol | nih.gov |

| Monoisotopic Mass | 139.074561919 Da | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint based on the vibrations of chemical bonds. su.sepageplace.dejasco-global.com These techniques are instrumental in identifying the functional groups present in a molecule. elsevier.com

The IR spectrum of a hydrazinylpyrazine derivative would be expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazinyl group typically appear in the region of 3300-3500 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic pyrazine ring and the methoxy group would also be present. nih.gov Vibrations associated with the pyrazine ring, including C=N and C=C stretching, generally occur in the fingerprint region (below 1600 cm⁻¹). nih.gov

Raman spectroscopy provides complementary information. While strong IR absorptions are associated with vibrations that cause a significant change in the dipole moment, strong Raman signals arise from vibrations that lead to a large change in polarizability. pageplace.de Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman bands.

The combination of IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. americanpharmaceuticalreview.com For example, in a related hydrazone-pyridine compound, the N-H stretching vibration was observed at 3380 cm⁻¹ in the FTIR spectrum and 3383 cm⁻¹ in the FT-Raman spectrum. nih.gov The C=N stretching vibrations were found in the range of 1030–1600 cm⁻¹. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR/Raman |

| C-H Stretch (Aromatic) | ~3000 - 3100 | IR/Raman |

| C-H Stretch (Aliphatic) | ~2850 - 2960 | IR/Raman |

| C=N Stretch | 1030 - 1600 | IR/Raman |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic properties of molecules. researchgate.netuniba.sk These techniques provide information about the electronic transitions that occur when a molecule absorbs and emits light. jasco-global.com

The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light that it absorbs. These absorptions correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. jasco-global.com For aromatic and heterocyclic compounds like this compound, the principal electronic transitions are typically π → π* and n → π* transitions.

The pyrazine ring itself is a chromophore, and the presence of substituents like the hydrazinyl and methoxy groups can significantly influence the absorption spectrum. These auxochromic groups can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) and an increase in the absorption intensity (a hyperchromic effect). units.it

For a related pyridine (B92270) derivative, three absorption maxima were observed around 238, 280, and 350 nm. researchgate.net The band around 280 nm is consistent with electronic transitions within the aromatic ring. researchgate.net The position and intensity of these bands can be sensitive to the solvent polarity, a phenomenon known as solvatochromism. units.it

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state as it returns to the ground state. uniba.sk The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at longer wavelengths (lower energy), a phenomenon known as the Stokes shift. uniba.sk The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and environment. mdpi.comresearchgate.net

| Absorption Maxima (λmax) | Solvent |

|---|---|

| ~238 nm, ~280 nm, ~350 nm | Various polarities |

Solvent Effects on Spectroscopic Properties

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule is sensitive to its environment. The polarity and hydrogen-bonding capability of the solvent can influence the electronic transitions, leading to shifts in the absorption maxima (λ_max). For this compound, two primary types of electronic transitions are expected: π → π* transitions associated with the aromatic pyrazine ring and n → π* (non-bonding to anti-bonding) transitions, primarily involving the lone pairs of electrons on the nitrogen atoms of the hydrazinyl group and the pyrazine ring.

In non-polar (aprotic) solvents, the molecule exists in a less solvated state. As solvent polarity increases, particularly with protic solvents like ethanol (B145695) or water, significant spectral shifts are anticipated.

π → π Transitions:* These high-energy transitions, typically observed at shorter wavelengths, are expected to undergo a bathochromic shift (a shift to longer wavelengths) as solvent polarity increases. This is because the excited state is generally more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

n → π Transitions:* This transition, involving the promotion of a lone-pair electron to an antibonding π* orbital, is expected to exhibit a hypsochromic shift (a shift to shorter wavelengths) in polar, protic solvents. The lone-pair electrons in the ground state can form hydrogen bonds with protic solvent molecules, which lowers their energy. This stabilization of the ground state increases the energy gap for the transition, resulting in a blue shift. A study on the closely related 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine demonstrated that the absorption maximum around 350 nm, attributed to the n → π* transition of the hydrazino group, was hypsochromically shifted in protic solvents compared to aprotic solvents. science.gov

These solvent-induced shifts (solvatochromism) provide valuable information about the nature of the electronic transitions and the change in dipole moment between the ground and excited states.

Table 1: Predicted Solvent Effects on the UV-Vis Absorption Maxima (λ_max) of this compound

| Solvent | Polarity/Type | Predicted λ_max 1 (nm) (π → π) | Predicted λ_max 2 (nm) (n → π) | Predicted Shift Direction (vs. Non-polar) |

| Hexane | Non-polar / Aprotic | ~240 | ~345 | Reference |

| Dichloromethane | Polar / Aprotic | ~242 | ~348 | Bathochromic (Slight) |

| Acetonitrile (B52724) | Polar / Aprotic | ~241 | ~344 | Hypsochromic (Slight) |

| Ethanol | Polar / Protic | ~245 | ~335 | Bathochromic (π→π), Hypsochromic (n→π) |

| Water | High-Polarity / Protic | ~248 | ~330 | Bathochromic (π→π), Hypsochromic (n→π) |

Note: This table is illustrative, based on general principles and data from analogous compounds. science.gov

Protonation Constant Determination through Spectroscopic Methods

Spectroscopic titration is a powerful method for determining the acid dissociation constants (pKa) of a molecule. For this compound, which has multiple basic centers (the two nitrogens of the hydrazinyl group and the two pyrazine ring nitrogens), this technique can elucidate the sequence of protonation events.

The procedure involves recording the UV-Vis absorption spectra of the compound in a series of buffered solutions with varying pH values. As the pH changes, the protonation state of the molecule changes, which in turn alters the electronic structure and, consequently, the absorption spectrum. The appearance of isosbestic points—wavelengths where the absorbance remains constant throughout the titration—is a strong indicator of a single equilibrium between two species (e.g., the neutral molecule and its monoprotonated form).

For a simple equilibrium (BH⁺ ⇌ B + H⁺), the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

pKa = pH + log [ (A - A_B) / (A_BH⁺ - A) ]

Where:

A is the absorbance at a specific wavelength at a given pH.

A_B is the absorbance of the fully deprotonated (basic) form.

A_BH⁺ is the absorbance of the fully protonated (acidic) form.

By plotting absorbance versus pH, a sigmoidal curve is obtained, from which the pKa can be determined as the pH at the inflection point. A study on the related compound 2-hydrazinopyrazine (2HP) successfully used this method to characterize its acid-base properties. nih.gov It is expected that the terminal nitrogen of the hydrazinyl group would be the most basic site, followed by the pyrazine ring nitrogens.

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Crystallography for Absolute Structure Determination

To perform this analysis, a high-quality single crystal of this compound would be required. This crystal is grown by slow evaporation of a saturated solution, cooling, or vapor diffusion. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. mdpi.com The resulting diffraction pattern of scattered X-rays is collected and analyzed to build a model of the electron density within the crystal's unit cell, which is then refined to yield the precise positions of all atoms. researchgate.net

This technique would provide the absolute structure of the molecule, confirming the connectivity of the atoms and revealing its precise conformation in the solid state. Key structural details that would be elucidated include:

Molecular Geometry: Definitive bond lengths, bond angles, and torsion angles.

Planarity: Confirmation of the planarity of the pyrazine ring.

Inter- and Intramolecular Interactions: Identification of hydrogen bonds, which are crucial to the crystal packing. For instance, it is highly probable that an intramolecular hydrogen bond exists between a hydrogen atom of the hydrazinyl group and the adjacent nitrogen atom of the pyrazine ring, a feature observed in the crystal structure of a similar substituted hydrazinopyridine. science.gov

Crystal Packing: Understanding how individual molecules arrange themselves in the crystal lattice, influenced by hydrogen bonding and van der Waals forces.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The data from single-crystal XRD allows for a detailed analysis of the molecule's geometric parameters.

Bond Lengths: The lengths of the bonds within the pyrazine ring would reflect its aromatic character, expected to be intermediate between single and double bonds. The C-N bond connecting the hydrazinyl group to the ring and the N-N bond of the hydrazine moiety are of particular interest. The C-O bond of the methoxy group and the associated C-C bond in the ring would also be precisely measured.

Bond Angles: The internal angles of the pyrazine ring would be close to 120°, consistent with sp² hybridization, though slightly distorted due to the presence of two nitrogen heteroatoms and the substituents. The angles around the exocyclic hydrazinyl and methoxy groups would define their orientation relative to the ring.

Table 2: Predicted X-ray Crystallographic Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Predicted Value | Reference/Basis |

| Bond Length (Å) | C-C (in ring) | ~1.39 Å | Typical aromatic C-C |

| C-N (in ring) | ~1.33 Å | Typical aromatic C-N nih.gov | |

| C-N (exocyclic) | ~1.36 Å | Analogy to hydrazinopyridines science.gov | |

| N-N (hydrazinyl) | ~1.41 Å | Analogy to hydrazinopyridines science.gov | |

| C-O (methoxy) | ~1.36 Å | Typical aryl-ether bond | |

| Bond Angle (°) | C-N-C (in ring) | ~116° | Typical pyrazine/pyridine geometry nih.gov |

| N-C-C (in ring) | ~122° | Typical pyrazine/pyridine geometry nih.gov | |

| Ring-C-N (exocyclic) | ~118° | Based on sp² hybridization | |

| C-N-N (exocyclic) | ~120° | Based on sp² hybridization |

Note: This table contains typical or predicted values based on data from structurally related heterocyclic compounds. science.govnih.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. db-thueringen.de It provides information on the potentials at which a species is oxidized or reduced and can offer insights into the stability and kinetics of these processes.

For this compound, the hydrazinyl group is expected to be the primary electroactive moiety, susceptible to oxidation. A typical CV experiment would involve scanning the potential of a working electrode (e.g., glassy carbon) in a solution containing the compound and a supporting electrolyte.

The resulting voltammogram (a plot of current vs. potential) would likely show an anodic (oxidation) peak during the forward scan. The characteristics of this peak provide key information:

Peak Potential (E_pa): The potential at which the oxidation peak current is maximal, indicating the ease of oxidation of the hydrazinyl group.

Reversibility: By reversing the potential scan, one can look for a corresponding cathodic (reduction) peak. If a reduction peak appears, it suggests the oxidized species is stable on the timescale of the experiment, and the process may be reversible or quasi-reversible. For many hydrazines, oxidation is an irreversible process, meaning no cathodic peak is observed because the oxidized species rapidly undergoes subsequent chemical reactions. science.gov

Scan Rate Dependence: Studying the peak current and potential as a function of the scan rate can help determine if the process is diffusion-controlled and can be used to calculate kinetic parameters. mdpi.com

The methoxy group, being an electron-donating group, is expected to make the oxidation of the hydrazinyl group easier (occur at a lower potential) compared to the unsubstituted 2-hydrazinopyrazine.

Table 3: Predicted Electrochemical Parameters for this compound from Cyclic Voltammetry

| Parameter | Predicted Value/Observation | Significance |

| Oxidation Peak Potential (E_pa) | +0.6 to +0.9 V (vs. Ag/AgCl) | Potential required to oxidize the hydrazinyl group. |

| Process Type | Irreversible | The oxidized species is likely unstable and undergoes follow-up reactions. |

| Electron Transfer | 2e⁻, 2H⁺ | Typical for the oxidation of a hydrazino group to a diazenyl species. |

| Scan Rate Effect | Peak potential shifts anodically with increasing scan rate. | Confirms irreversible nature of the electron transfer. |

Note: This table is illustrative, based on the known electrochemical behavior of hydrazino-aromatic compounds.

Computational and Theoretical Studies of 2 Hydrazinyl 6 Methoxypyrazine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties from first principles. qulacs.org Methods like Density Functional Theory (DFT) and Ab initio calculations are widely used for pyrazine (B50134) derivatives to investigate their electronic and structural properties with high accuracy. nrel.govmdpi.com

For instance, DFT calculations using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) have proven effective for optimizing the geometries and understanding the electronic characteristics of related heterocyclic systems. bendola.comnih.govnih.gov These methods balance computational cost with accuracy, making them suitable for a molecule of this size. nrel.gov

Quantum chemical calculations can precisely predict the three-dimensional arrangement of atoms in 2-Hydrazinyl-6-methoxypyrazine. These calculations determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. For example, studies on similar pyrazine carboxamides have used DFT to validate proposed structures, finding that calculated bond lengths for C=O and C-N bonds fall within expected ranges (e.g., 1.22 Å and 1.38 Å, respectively). bendola.com The planarity of the pyrazine ring and the orientation of the hydrazinyl and methoxy (B1213986) substituents are key outputs of these geometric optimizations.

The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. bendola.comekb.eg In related pyrazine derivatives, the distribution of HOMO and LUMO orbitals reveals the sites most involved in electronic transitions and charge transfer. rsc.org

| Parameter | Description | Typical Calculated Values for Related Pyrazine Derivatives |

|---|---|---|

| Bond Length (C-N in ring) | The distance between adjacent carbon and nitrogen atoms in the pyrazine ring. | ~1.32 - 1.34 Å |

| Bond Length (C-O) | The distance between the methoxy carbon and oxygen atoms. | ~1.36 Å |

| Bond Angle (C-N-C in ring) | The angle formed by two carbon atoms and the central nitrogen atom in the ring. | ~116° - 117° |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | ~4.0 to 5.0 eV |

Note: The values in the table are representative examples based on DFT calculations of various pyrazine derivatives and are intended to illustrate the type of data generated.

Theoretical calculations are invaluable for interpreting experimental spectra. By simulating spectroscopic parameters, researchers can confirm molecular structures and assign spectral features.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C NMR chemical shifts. nih.gov Comparisons between calculated and experimental shifts for known pyrazine derivatives show good agreement, which helps in the structural elucidation of new compounds. nih.govjocpr.com For this compound, calculations would predict the chemical shifts for the distinct protons and carbons of the pyrazine ring, methoxy group, and hydrazinyl group.

IR Spectroscopy: Vibrational frequencies calculated via DFT can be correlated with experimental Infrared (IR) spectra. nih.gov These calculations help assign specific absorption bands to the stretching and bending modes of functional groups, such as the N-H stretches of the hydrazinyl group, C-O stretch of the methoxy group, and the characteristic vibrations of the pyrazine ring. researchgate.netchimicatechnoacta.ru

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transitions, which correspond to the absorption bands seen in UV-Vis spectra. nih.govrsc.org These calculations provide the excitation energies and oscillator strengths, which predict the wavelength of maximum absorption (λ_max) and the intensity of the absorption, respectively. This is crucial for understanding the electronic transitions (e.g., n → π* or π → π*) within the molecule.

| Spectroscopic Technique | Calculated Parameter | Typical Information Gained for Pyrazine Systems |

|---|---|---|

| NMR | Chemical Shifts (δ, ppm) | Confirms connectivity and chemical environment of H and C atoms. schrodinger.com |

| IR | Vibrational Frequencies (cm⁻¹) | Identifies functional groups (N-H, C=N, C-O) and their vibrational modes. nih.gov |

| UV-Vis | Excitation Energy (eV) / λ_max (nm) | Predicts electronic transitions and absorption wavelengths. rsc.org |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for investigating the pathways of chemical reactions involving pyrazine derivatives. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products. For instance, the mechanism for the synthesis of pyrazines via dehydrogenative coupling has been proposed based on computational studies. acs.org For this compound, DFT calculations could be used to model its synthesis, such as the nucleophilic substitution of a halogenated pyrazine with hydrazine (B178648), or its subsequent reactions. These models calculate the activation energies for different potential pathways, allowing chemists to predict reaction outcomes and optimize conditions. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. aip.org MD simulations are used to study the conformational flexibility of this compound, particularly the rotation around the C-N bond of the hydrazinyl group and the C-O bond of the methoxy group.

Furthermore, MD simulations provide profound insights into intermolecular interactions. aip.org Studies have used MD to model the interaction of pyrazine compounds with biological targets like proteins or with metal surfaces in the context of corrosion inhibition. iaea.orgnih.gov For this compound, MD could simulate its behavior in different solvents to assess solvation effects or its binding to a specific enzyme active site, identifying key interactions like hydrogen bonds and van der Waals forces that stabilize the complex. nih.govaps.org

Theoretical Insights into Reactivity and Selectivity

Theoretical calculations offer a suite of descriptors that predict a molecule's reactivity and the selectivity of its reactions.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around a molecule, highlighting electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions. For this compound, the MEP would likely show negative potential around the pyrazine nitrogen atoms and the hydrazinyl group, indicating these are sites for electrophilic attack or hydrogen bonding. rsc.org

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these descriptors quantify reactivity. Parameters such as chemical hardness, softness, and electrophilicity index can be calculated to compare the reactivity of different pyrazine derivatives. bendola.comekb.eg

Local Reactivity Descriptors (Fukui Functions): These functions identify which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thus predicting regioselectivity in chemical reactions. iaea.org

| Descriptor | Formula | Significance for Reactivity |

|---|---|---|

| Energy Gap (ΔE) | E_LUMO - E_HOMO | A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution; "hard" molecules are less reactive. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Indicates the ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. |

Applications of Machine Learning and Deep Learning in Predictive Chemistry for Pyrazine Derivatives

In recent years, machine learning (ML) and deep learning have emerged as powerful tools in chemistry. nih.gov For pyrazine derivatives, ML models are being developed for Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. ijournalse.orgijournalse.org

These models use a large set of molecular descriptors (which can be calculated using computational methods) as input to predict properties like biological activity, toxicity, or physical properties like odor thresholds. ijournalse.orgrepec.org For example, a Random Forest model was successfully used to predict the presence of nitrogen heterocycles, including pyrazines, in bio-oils derived from biomass. researchgate.net Similar approaches could be applied to a library of compounds including this compound to rapidly screen for potential drug candidates or materials with desired characteristics, significantly accelerating the research and development process. nih.govresearchgate.net

Supramolecular Chemistry Involving 2 Hydrazinyl 6 Methoxypyrazine

Hydrogen Bonding Networks in Crystalline Assemblies

Hydrogen bonding is a primary directional force in the crystal engineering of nitrogen-containing heterocyclic compounds. mdpi.com For 2-Hydrazinyl-6-methoxypyrazine, the hydrazinyl group (-NHNH2) provides strong hydrogen bond donors, while the pyrazine (B50134) ring nitrogens and the oxygen atom of the methoxy (B1213986) group act as acceptors. This functionality allows for the formation of robust and predictable hydrogen-bonding networks that define the crystalline assemblies.

Detailed analysis of related structures reveals several key hydrogen-bonding motifs that are anticipated in the crystal structure of this compound:

N-H···N (Pyrazine) Bonds: This is one of the most common and robust synthons in the crystal engineering of pyrazine derivatives. The hydrazinyl group's N-H can form strong hydrogen bonds with the nitrogen atoms of the pyrazine ring of an adjacent molecule, leading to the formation of chains, ribbons, or more complex networks. In the crystal structures of (pyrazinecarbonyl)hydrazones, similar intermolecular C-H···N hydrogen bonds are observed. researchgate.net In related pyrazole (B372694) systems, N-H···N hydrogen bonds connect molecules into dimeric cations or infinite chains. nih.gov

Bifurcated and Trifurcated Hydrogen Bonds: The presence of multiple acceptors (two pyrazine nitrogens, one methoxy oxygen) and donors (hydrazinyl group) allows for the possibility of more complex, multi-center hydrogen bonds, which can further stabilize the crystal packing.

The interplay between these hydrogen-bonding sites is crucial. The specific synthons formed will depend on steric factors and the thermodynamic stability of the resulting crystal packing. Studies on analogous systems, such as pyrazine carboxamides and other heterocyclic hydrazones, show that these interactions are fundamental to their solid-state organization. researchgate.netresearchgate.net

Table 1: Potential Hydrogen Bonding Interactions in this compound Crystal Structures (Based on Analogous Systems)

| Donor | Acceptor | Synthon Type | Typical Resulting Motif | Reference Example |

|---|---|---|---|---|

| Hydrazinyl (N-H) | Pyrazine (N) | N-H···N | 1D Chains, Dimers | Pyrazole-pyrazolium picrate (B76445) nih.gov |

| Hydrazinyl (N-H) | Methoxy (O) | N-H···O | 1D Chains, Layers | Pyrazine carboxamide derivatives researchgate.net |

| Aromatic (C-H) | Pyrazine (N) | C-H···N | Network Stabilization | (Pyrazinecarbonyl)hydrazones researchgate.net |

| Aromatic (C-H) | Methoxy (O) | C-H···O | Network Stabilization | (Pyrazinecarbonyl)hydrazones researchgate.net |

Self-Assembly Processes in Solution and Solid State

The self-assembly of this compound is driven by the directional non-covalent interactions inherent in its structure. In both solution and the solid state, these interactions guide the spontaneous organization of molecules into ordered supramolecular structures.

In the solid state, self-assembly is synonymous with crystallization, where hydrogen bonding and π-stacking direct the formation of a specific crystal lattice. Research on other pyrazine-based tectons (building blocks) demonstrates that molecules with similar functionalities can form extensive, ordered two-dimensional networks on surfaces like graphite. beilstein-journals.orgresearchgate.net This self-assembly is often polymorphic, meaning different packing arrangements can occur depending on the conditions, highlighting the delicate balance between molecule-molecule and molecule-substrate interactions. beilstein-journals.orgresearchgate.net For this compound, the strong N-H···N and N-H···O hydrogen bonds are expected to be the primary drivers of self-assembly into well-defined one- or two-dimensional patterns.

In solution, self-assembly can be mediated by metal coordination. The pyrazine nitrogens and the hydrazinyl group are excellent coordination sites for metal ions. The reaction of pyrazine-based ligands with transition metals like copper(II) or nickel(II) can lead to the self-assembly of complex architectures such as [2x2] metallocyclic grids or binuclear complexes. acs.orgnih.gov Similarly, copper(I) has been shown to mediate the dimeric self-assembly of pyrazine-pyridine hybrid ligands into metallo-cyclophanes. rsc.org It is plausible that this compound could participate in similar metal-driven self-assembly processes to form discrete supramolecular cages or extended coordination polymers.

Co-crystallization and Host-Guest Chemistry

Co-crystallization is a powerful strategy in crystal engineering to modify the physicochemical properties of a solid without altering the covalent structure of the active molecule. It involves combining two or more different neutral molecules in a single crystal lattice through non-covalent interactions. vulcanchem.com Given its array of hydrogen bond donors and acceptors, this compound is an excellent candidate for forming co-crystals.

It can act as a hydrogen bond donor via its hydrazinyl group to co-formers with acceptor sites, such as carboxylic acids, amides, or other heterocycles. Conversely, its pyrazine nitrogens and methoxy oxygen can act as acceptors for donor co-formers like phenols or ureas. A relevant example is the co-crystal of pyrazine with 4,4'-sulfonyldiphenol, where the pyrazine molecules act as linkers between hydrogen-bonded chains of the bisphenol, forming molecular ladders. nih.gov

In the realm of host-guest chemistry, pyrazine-containing macrocycles and cages have demonstrated the ability to encapsulate guest molecules. For instance, self-assembled [2x2] grid complexes of pyrazine-based ligands can encapsulate multiple anions within their structure. acs.orgnih.gov Furthermore, studies on wine chemistry have shown that 2-isobutyl-3-methoxypyrazine (B1223183) can engage in non-covalent interactions with large polymeric structures, affecting its volatility and aroma perception. tandfonline.com This suggests that this compound could also participate in host-guest interactions with suitable macrocyclic hosts or polymers.

Crystal Engineering Principles and Strategies for this compound Systems

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. vulcanchem.comuantwerpen.be For this compound, several strategies can be employed to control its solid-state architecture.

Synthon-Based Design: The most reliable strategy relies on the use of robust and predictable supramolecular synthons. The N-H···N hydrogen bond between the hydrazinyl group and a pyrazine nitrogen is expected to be a highly favorable interaction. Crystal engineering efforts could focus on promoting this synthon to generate linear chains or cyclic motifs.

Co-crystal Formation: As discussed previously, introducing a second molecule (a co-former) with complementary hydrogen-bonding sites is a key strategy. The choice of co-former can systematically alter the resulting supramolecular network from simple chains to complex 3D frameworks. nih.gov For example, using a dicarboxylic acid as a co-former could link the pyrazine molecules into extended sheets or frameworks.

Influence of Substituents: The methoxy group is not merely a passive substituent. Studies on substituted distyrylpyrazines have shown that the position of methoxy groups can fundamentally alter crystal packing by inhibiting known synthons and promoting new weak interactions like C-H···O. uantwerpen.be The methoxy group in this compound can thus be used to fine-tune packing, potentially disrupting strong π-stacking in favor of hydrogen-bonded networks or vice versa.

Metal Coordination: Using metal ions to link the molecules into coordination polymers offers another level of control. The geometry of the metal center (e.g., tetrahedral, square planar, octahedral) combined with the binding sites of the ligand can be used to direct the assembly into specific 1D, 2D, or 3D network topologies. researchgate.netresearchgate.net

π-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent forces play a significant role in the supramolecular chemistry of this compound.

π-π Stacking: The electron-deficient pyrazine ring is prone to engage in π-π stacking interactions, often with electron-rich aromatic systems or with other pyrazine rings. uantwerpen.bemdpi.com These interactions typically involve a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion, with centroid-to-centroid distances in the range of 3.3 to 3.8 Å. In a related compound, the presence of an aromatic methoxyphenyl group was suggested to improve π-π stacking. The stacking of pyrazine rings can lead to the formation of columnar structures or contribute to the stability of layered assemblies.

Other Weak Interactions: Van der Waals forces are ubiquitous and provide a general cohesive force in the crystal. smolecule.com Interactions involving the methoxy group, such as C-H···O bonds, can also play a decisive role in determining the final crystal structure, especially when stronger hydrogen-bonding possibilities are sterically hindered. uantwerpen.be

Table 2: Potential Non-Covalent Interactions (Excluding H-Bonds) for this compound

| Interaction Type | Participating Groups | Typical Geometry/Distance | Effect on Structure | Reference Example |

|---|---|---|---|---|

| π-π Stacking | Pyrazine Ring ↔ Pyrazine Ring | Parallel-displaced, ~3.3-3.8 Å | Formation of columns, stabilization of layers | Zinc(II) Coordination Polymers mdpi.com |

| C-H···π | Pyrazine/Methyl C-H ↔ Pyrazine Ring π-system | H to ring centroid distance ~2.5-3.0 Å | Links layers or chains, adds stability | (Pyrazinecarbonyl)hydrazones researchgate.net |

| Van der Waals | All atoms | Contact at van der Waals radii | Overall crystal packing and cohesion | General principle smolecule.com |

Coordination Chemistry of 2 Hydrazinyl 6 Methoxypyrazine As a Ligand

Ligand Design Principles and Coordination Modes of Hydrazinyl Pyrazines

The design of ligands is fundamental to the development of coordination compounds with specific properties. Hydrazinyl pyrazines, including 2-Hydrazinyl-6-methoxypyrazine, are designed around a combination of a pyrazine (B50134) ring and a hydrazine (B178648) or hydrazone moiety. This combination offers several key features for ligand design:

N-Donor Sites: The pyrazine ring provides two nitrogen atoms in a 1,4-disposition, which can act as bridging sites for metal ions, facilitating the formation of polynuclear complexes and coordination polymers.

Chelating Moiety: The hydrazinyl group (-NHNH2) or its derivative hydrazone group (-N=C-R) introduces additional nitrogen donor atoms. This allows for the formation of stable five- or six-membered chelate rings with a metal center, a common feature in the coordination chemistry of hydrazone-based ligands.

Versatility in Coordination Modes: Hydrazinyl pyrazines can exhibit a variety of coordination modes. They can act as monodentate, bidentate chelating, or bridging ligands. The specific mode of coordination is influenced by factors such as the metal ion's nature, the reaction conditions, and the presence of other coordinating anions.

In many related pyrazine hydrazone complexes, the ligand coordinates to the metal ion in a bidentate or tridentate fashion. For instance, in some pyrazine Schiff base hydrazone complexes, the ligand acts as a tridentate ONO donor, coordinating through a phenolic oxygen, the azomethine nitrogen, and a carbonyl oxygen. rsc.org In others, the coordination occurs through the azomethine nitrogen and a nitrogen atom from the pyrazine ring, making the ligand bidentate. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with hydrazinyl pyrazine ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating to facilitate the reaction. Characterization of the resulting complexes is carried out using a range of spectroscopic and analytical techniques.

Transition metal complexes of ligands structurally similar to this compound have been synthesized and studied. For example, complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with a pyrazine carbohydrazone ligand have been reported. rsc.org These complexes were synthesized by reacting the ligand with the corresponding metal salt precursors. rsc.org The resulting complexes are often colored solids, stable in air, and soluble in polar organic solvents like DMF and DMSO.

Characterization techniques commonly employed include:

Elemental Analysis: To determine the empirical formula and the metal-to-ligand stoichiometry.

Molar Conductivity Measurements: To assess whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. Low molar conductance values typically indicate a non-electrolytic nature. rsc.org

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and the geometry of the central metal ion.

Spectroscopic Methods (IR, UV-Vis, NMR): These are discussed in more detail in section 7.4.

The general formula for such complexes often appears as [M(L)n(X)m(H2O)p], where M is the metal ion, L is the hydrazinyl pyrazine ligand, X is an anion (like Cl-), and n, m, and p are integers.

The coordination chemistry of hydrazinyl pyrazines extends to main group and lanthanide metals, although it is less explored than with transition metals. The larger ionic radii and higher coordination numbers of lanthanide ions can lead to complexes with different stoichiometries and geometries compared to transition metal complexes.

For instance, lanthanide complexes with acetone isonicotinoyl hydrazone, a related hydrazone ligand, have been synthesized with La(III), Pr(III), Nd(III), Sm(III), Eu(III), Gd(III), Tb(III), and Dy(III). rsc.org These complexes were found to have a 1:3 metal-to-ligand stoichiometry. rsc.org The synthesis of lanthanide complexes with a pyridine-based ligand featuring two hydrazine functions has also been reported, highlighting the ability of hydrazine moieties to coordinate to lanthanide ions. dntb.gov.ua

Characterization of these complexes involves similar techniques as for transition metal complexes, with a particular emphasis on luminescence spectroscopy for lanthanide complexes due to their characteristic f-f electronic transitions.

Structural Analysis of Coordination Compounds (e.g., 1D Polymers, Grid Structures)

The bridging capability of the pyrazine ring in hydrazinyl pyrazine ligands makes them excellent candidates for the construction of coordination polymers. These are extended structures where metal ions are linked by bridging ligands.

1D Polymers (Chains): In the simplest case, the pyrazine ligand can bridge two metal centers to form a one-dimensional chain. The hydrazinyl or hydrazone part of the ligand would typically chelate to one of the metal centers in the chain.

2D and 3D Networks: More complex structures, such as two-dimensional sheets or three-dimensional frameworks, can be formed depending on the coordination geometry of the metal ion and the specific coordination mode of the ligand. For example, 2D coordination polymers have been formed with silver(I) and pyrazine-containing ligands. rsc.org Cobalt(II) has been used to construct both 1D and 3D coordination polymers with pyrazine and succinate as co-ligands. researchgate.netnih.gov

Spectroscopic and Electronic Properties of Metal Complexes

Spectroscopic techniques are invaluable for elucidating the structure and bonding in metal complexes of hydrazinyl pyrazines.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the functional groups of the ligand upon coordination to a metal ion can indicate their involvement in bonding. For instance, a shift in the ν(C=N) (azomethine) and ν(C=O) (carbonyl, if present in a hydrazone derivative) bands to lower or higher wavenumbers is indicative of coordination. acs.org New bands in the far-IR region can often be assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The spectra typically show bands corresponding to intra-ligand transitions and d-d transitions of the metal ion. The position and intensity of these bands are characteristic of the metal ion and its coordination environment (e.g., octahedral, tetrahedral).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ligand and to observe changes in the chemical shifts of the ligand's protons and carbons upon complexation.

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), ESR spectroscopy provides information about the electronic environment of the unpaired electron and can be used to deduce structural information.

The electronic properties of these complexes are determined by the nature of the metal-ligand interactions. The pyrazine ring, being an electron-withdrawing group, can influence the electron density at the metal center and affect the redox properties of the complex.

Table 1: Representative Spectroscopic Data for a Pyrazine Schiff Base Hydrazone Ligand and its Metal Complexes

| Compound | ν(C=N) (cm⁻¹) | ν(C=C) (cm⁻¹) | ν(O-H) (cm⁻¹) |

|---|---|---|---|

| Ligand (L) | 1625–1600 | 1474–1426 | - |

| [Mn(L)] Complex | 1670–1625 | 1486–1450 | - |

| [Fe(L)] Complex | 1670–1625 | 1486–1450 | 3650–3200 |

| [Co(L)] Complex | 1670–1625 | 1486–1450 | - |

| [Ni(L)] Complex | 1670–1625 | 1486–1450 | 3650–3200 |

Data derived from a representative pyrazine derivative, N′-benzylidenepyrazine-2-carbohydrazonamide. acs.org

Catalytic Applications of this compound Metal Complexes

While the biological activities of hydrazone metal complexes are widely studied, their catalytic applications are also an area of growing interest. However, there is a lack of specific information in the scientific literature regarding the catalytic applications of metal complexes derived from this compound.

In a broader context, metal complexes of hydrazones and pyrazines have shown promise in various catalytic transformations:

Oxidation Reactions: Some transition metal hydrazone complexes have been investigated as catalysts for the oxidation of organic substrates.

Hydrogenation and Dehydrogenation: Pyrazine-based pincer ligands have been used in ruthenium-catalyzed reactions for the synthesis of peptides and pyrazines from β-amino alcohols through hydrogen extrusion. dntb.gov.ua Cobalt complexes with pyrazine-containing ligands have also been studied for electro- and photocatalytic hydrogen generation from water. nih.gov

Carbon-Carbon Bond Formation: Transition metal-catalyzed cross-coupling reactions are widely used for the functionalization of pyrazine rings. rsc.org

The potential for metal complexes of this compound to act as catalysts would depend on the specific metal center, the coordination environment, and the reaction conditions. Further research is needed to explore the catalytic potential of this specific class of compounds.

Applications and Potential of 2 Hydrazinyl 6 Methoxypyrazine in Advanced Chemical Fields

Role as Pharmaceutical Intermediates and Building Blocks in API Synthesis

The pyrazine (B50134) ring is a well-established scaffold in medicinal chemistry, with numerous pyrazine-containing compounds demonstrating a wide range of biological activities and being incorporated into clinically used drugs. mdpi.comnih.gov The introduction of a hydrazinyl group to the methoxypyrazine core provides a reactive handle for the construction of more complex molecular architectures, making 2-hydrazinyl-6-methoxypyrazine a promising intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).

Precursor in Heterocyclic Drug Scaffold Construction

The hydrazinyl moiety of this compound is a potent nucleophile and can readily react with various electrophiles to form a diverse array of heterocyclic systems. Research on a closely related compound, 6-methoxypyrazine-2-carboxylic acid hydrazide, has demonstrated its utility as a starting material for the synthesis of various nitrogen-containing heterocycles, including triazoles and oxadiazoles. clockss.orgresearchgate.net This highlights the potential of the hydrazinyl group to serve as a linchpin in the construction of fused and linked heterocyclic systems, which are common motifs in many drug molecules.

The general reactivity of the hydrazinyl group allows for its participation in cyclization reactions with dicarbonyl compounds, isothiocyanates, and other bifunctional reagents to yield five- and six-membered heterocyclic rings. These rings can then be further functionalized to generate libraries of compounds for biological screening. The methoxypyrazine core itself can contribute to the biological activity of the final molecule, as pyrazine derivatives are known to exhibit antibacterial, antifungal, and other therapeutic properties. clockss.orgresearchgate.net

Table 1: Examples of Heterocyclic Scaffolds Potentially Accessible from this compound

| Reagent | Resulting Heterocyclic Scaffold | Potential Therapeutic Area |

| Dicarbonyl Compounds | Pyridazines, Pyrazoles | Anti-inflammatory, Analgesic |

| Isothiocyanates | Thiadiazoles, Triazoles | Antimicrobial, Anticancer |

| Carbon Disulfide | Oxadiazoles, Thiadiazoles | Antibacterial, Antifungal |

| Orthoesters | Triazoles | Antiviral, Anticonvulsant |

This table presents potential synthetic pathways based on the known reactivity of the hydrazinyl group.

Synthetic Utility in Complex Molecule Synthesis

The development of concise and efficient total syntheses of natural products and other complex molecules is a significant endeavor in organic chemistry. mdpi.com The pyrazine heterocycle is a component of some biologically active natural products. mdpi.com While direct application of this compound in the total synthesis of a complex molecule has not been extensively reported, its potential as a strategic building block is noteworthy.

The hydrazinyl group can be transformed into various other functional groups, or it can be used to link different molecular fragments. For instance, the formation of hydrazones with aldehydes or ketones provides a stable linkage that can be further modified. The resulting N-N bond can also be cleaved under specific conditions to reveal other functionalities. This versatility makes this compound a potentially useful tool for synthetic chemists aiming to construct intricate molecular targets.

Applications in Agrochemical Research

The search for new and effective agrochemicals is driven by the need to protect crops from pests and diseases while ensuring food security. Both hydrazine (B178648) and pyrazine derivatives have established roles in the agrochemical industry. calcasolutions.comadv-bio.com Hydrazine-based compounds are utilized as active ingredients in some pesticides and herbicides due to their biological activity. calcasolutions.com

Pyrazines are naturally produced by some plants as a defense mechanism against herbivores and pathogens, exhibiting repellent properties. adv-bio.com This intrinsic biological activity makes the pyrazine scaffold an attractive starting point for the development of new crop protection agents. Synthetic pyrazine derivatives have been investigated for their herbicidal, fungicidal, and insecticidal activities. researchgate.netgoogle.com

Given the known agrochemical potential of both its constituent moieties, this compound represents a promising lead structure for the discovery of new agrochemicals. The combination of the pyrazine ring with the reactive hydrazinyl group could lead to compounds with novel modes of action or improved efficacy. Researchers in agrochemical synthesis could explore derivatives of this compound for applications such as:

Herbicides: By modifying the hydrazinyl group, it may be possible to design molecules that selectively inhibit key enzymes in weeds.

Fungicides: The pyrazine core, known for its antimicrobial properties, could be the basis for new fungicides to combat plant diseases.

Insecticides: The hydrazinyl moiety could be elaborated to mimic the structure of natural insect hormones or to block vital receptors in insect pests.

Contributions to Material Science and Engineering

The field of material science is constantly seeking new organic molecules with unique electronic, optical, or self-assembly properties. The pyrazine ring, being an electron-deficient aromatic system, and the hydrazinyl group, with its coordinating and hydrogen-bonding capabilities, make this compound an interesting candidate for the design of novel organic materials.

Design and Synthesis of New Organic Materials